![molecular formula C20H20N2O B13785352 [[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol CAS No. 84878-47-7](/img/structure/B13785352.png)
[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol is a complex organic compound with a molecular formula of C20H20N2O. It is known for its unique structure, which includes multiple phenyl and amino groups. This compound is often used in various chemical and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol typically involves multiple steps. One common method includes the reaction of 4-aminomethylbenzyl alcohol with phenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under high pressure and temperature. The process is optimized to maximize yield and purity, and the final product is usually purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into different amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield various amines and alcohols .
Scientific Research Applications
[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of [[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol involves its interaction with various molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in drug development or as an industrial chemical .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol include:
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- **2-Methoxy-5-((phenylamino)methyl)phenol
- **4-Aminomethylbenzyl alcohol .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of phenyl and amino groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in various applications, from chemical synthesis to industrial production .
Properties
CAS No. |
84878-47-7 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[[2-[(2-aminophenyl)methyl]anilino]methyl]phenol |
InChI |
InChI=1S/C20H20N2O/c21-18-10-4-1-7-15(18)13-16-8-2-5-11-19(16)22-14-17-9-3-6-12-20(17)23/h1-12,22-23H,13-14,21H2 |
InChI Key |
CPFZPORDJIEQNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2NCC3=CC=CC=C3O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B13785279.png)
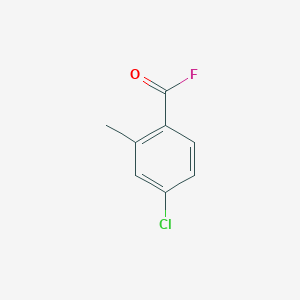
![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
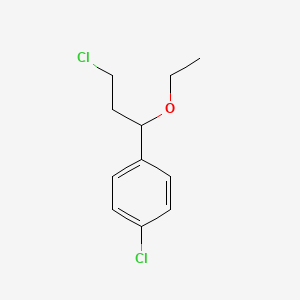

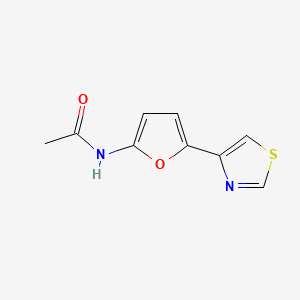
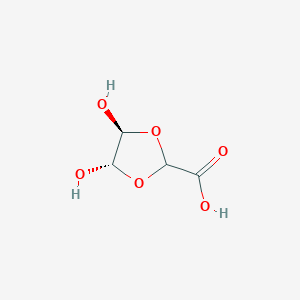
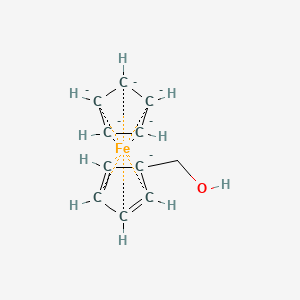
![[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride](/img/structure/B13785343.png)

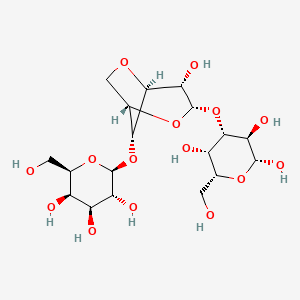

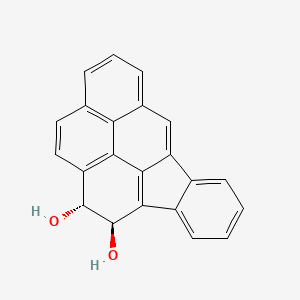
![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
